Propionic acid, 2-methyl-2-((1-piperazinylmethyl)thio)-

Description

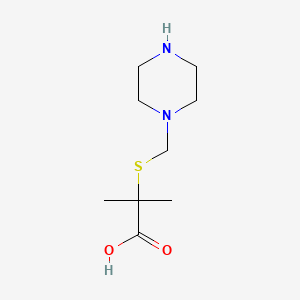

The compound Propionic acid, 2-methyl-2-((1-piperazinylmethyl)thio)- (IUPAC: 2-methyl-2-{[(piperazin-1-yl)methyl]sulfanyl}propanoic acid) is a sulfur-containing propionic acid derivative. These include:

- A central propionic acid backbone substituted at the α-carbon.

- A thioether (-S-) linkage connecting a methyl group to a heterocyclic amine (piperidine or piperazine).

- Potential applications in anti-inflammatory therapies, as suggested by structurally similar derivatives in patent literature .

Notably, the piperazine variant (six-membered ring with two nitrogen atoms) may exhibit distinct physicochemical properties compared to piperidine analogues (one nitrogen atom), such as altered basicity, solubility, and receptor-binding affinity.

Properties

CAS No. |

91086-38-3 |

|---|---|

Molecular Formula |

C9H18N2O2S |

Molecular Weight |

218.32 g/mol |

IUPAC Name |

2-methyl-2-(piperazin-1-ylmethylsulfanyl)propanoic acid |

InChI |

InChI=1S/C9H18N2O2S/c1-9(2,8(12)13)14-7-11-5-3-10-4-6-11/h10H,3-7H2,1-2H3,(H,12,13) |

InChI Key |

YYQURCVWSDVBFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)O)SCN1CCNCC1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Propionic acid, 2-methyl-2-((1-piperazinylmethyl)thio)- generally follows a sequence involving:

- Formation of the thioether linkage between a suitable thiol or sulfanyl intermediate and a piperazinylmethyl moiety.

- Introduction of the propionic acid functionality at the tertiary carbon center.

- Use of alkylation or substitution reactions to attach the piperazine ring via a methylene (-CH2-) linker to the sulfur atom.

This approach ensures the correct positioning of the piperazine substituent on the propionic acid backbone through a sulfur atom, forming a stable thioether bond.

Detailed Synthetic Route

A representative synthetic route includes the following steps:

This method leverages the nucleophilicity of the piperazine nitrogen to displace the bromide in the alkylating agent, forming the thioether linkage. The ester intermediate is then hydrolyzed to the acid.

Alternative Approaches

- Direct thioether formation by reacting a thiol derivative of 2-methylpropanoic acid with a piperazinylmethyl halide under basic conditions.

- Use of sodium iodide as a catalyst to facilitate halide exchange and improve alkylation efficiency.

Reaction Conditions and Optimization

- Solvents : Dimethyl sulfoxide (DMSO) is commonly used due to its ability to dissolve both organic and inorganic reagents and facilitate nucleophilic substitution reactions.

- Bases : Anhydrous cesium carbonate is preferred for its strong basicity and ability to deprotonate nucleophiles without causing side reactions.

- Temperature : Mild temperatures (25–30 °C) are sufficient to drive the alkylation step while minimizing decomposition or side reactions.

- Catalysts/Additives : Sodium iodide can be added to promote halide exchange, enhancing the reactivity of alkyl halides.

Research Findings and Analytical Data

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting Materials | Piperazine, ethyl 2-bromo-2-methylpropanoate |

| Key Reagents | Cesium carbonate, sodium iodide, DMSO |

| Reaction Type | N-alkylation (nucleophilic substitution) |

| Intermediate | Piperazinylmethyl thioether ester |

| Final Step | Ester hydrolysis to propionic acid |

| Typical Conditions | 25–30 °C, stirring for several hours |

| Analytical Techniques | NMR (^1H, ^13C), Mass Spectrometry, IR spectroscopy |

| Yield Range | 70–85% (alkylation), >90% (hydrolysis) |

Chemical Reactions Analysis

Types of Reactions

Sch 1002 undergoes several types of chemical reactions, including:

Oxidation: Sch 1002 can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

Reduction: The compound can be reduced using reducing agents, resulting in the formation of reduced derivatives.

Substitution: Sch 1002 can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions to prevent side reactions.

Substitution: Substitution reactions often involve the use of halogens or other electrophiles under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Sch 1002 may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Applications

Organic Synthesis

- Propionic acid, 2-methyl-2-((1-piperazinylmethyl)thio)- serves as a reagent in organic synthesis reactions. Its stability and reactivity make it a valuable compound for creating various organic molecules. It can participate in reactions that yield carboxylic acids or ketones upon oxidation and alcohols or amines upon reduction .

Catalysis

- The compound is utilized as a catalyst in several chemical processes, enhancing reaction rates and selectivity. Its ability to facilitate reactions makes it instrumental in developing new synthetic methodologies .

Biological Applications

Biological Activity

- Research indicates that propionic acid, 2-methyl-2-((1-piperazinylmethyl)thio)- exhibits significant biological activity. It is being studied for its potential effects on cellular processes and its utility as a probe in biochemical assays .

Antimicrobial Properties

- Preliminary studies suggest that compounds related to propionic acid derivatives may possess antimicrobial properties. For instance, piperidine derivatives have shown efficacy against various pathogens, indicating potential therapeutic applications .

Anticancer Research

- The compound is under investigation for its anticancer properties. Similar piperidine derivatives have demonstrated selective cytotoxicity against cancer cell lines, suggesting that modifications to the structure can enhance biological activity against tumors .

Medical Applications

Therapeutic Potential

- Propionic acid, 2-methyl-2-((1-piperazinylmethyl)thio)- is being explored for its therapeutic potential in treating various conditions. Its role as an antimicrobial and anticancer agent positions it as a candidate for drug development .

Metabolic Studies

- The compound has been identified in human blood samples, indicating exposure through environmental or occupational sources. This raises questions about its metabolic pathways and potential health impacts .

Industrial Applications

Specialty Chemicals Production

- In industrial settings, propionic acid, 2-methyl-2-((1-piperazinylmethyl)thio)- is used in the production of specialty chemicals and materials such as polymers and coatings. Its unique chemical properties allow for the development of advanced materials with specific functionalities .

Case Study 1: Antimicrobial Efficacy

In laboratory settings, researchers evaluated the antimicrobial efficacy of piperidine derivatives related to propionic acid. The study highlighted significant inhibitory effects against Candida albicans, demonstrating the potential of these compounds in developing antifungal agents.

Case Study 2: Cytotoxicity Assessment

Another study focused on the cytotoxic effects of similar piperidine derivatives on cancer cell lines such as HeLa and MCF-7. Results indicated that certain structural modifications could enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Mechanism of Action

The mechanism by which Sch 1002 exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, Sch 1002 may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Analysis

The table below compares the target compound with key analogues:

Key Observations:

Backbone Variations: The target compound and WY share a thioether linkage, while NAF and phenoxy derivatives use ether bonds. Thioethers generally exhibit greater metabolic stability compared to ethers due to sulfur’s resistance to enzymatic cleavage. The piperidine/piperazine group in the target compound introduces a basic nitrogen center, which may enhance solubility in physiological environments compared to aromatic substituents in NAF/WY.

Biological Activity: NAF and WY: Act as peroxisome proliferators, inducing hepatocyte proliferation and carcinogenesis in rodents . Their aromatic substituents likely mediate receptor binding (e.g., PPARα activation). Target Compound: Derivatives with heterocyclic amines (e.g., piperidine) are associated with anti-inflammatory applications, possibly through modulation of immune cell signaling .

Pharmacological and Toxicological Profiles

Mechanistic Insights:

- NAF/WY: Their carcinogenicity is linked to sustained PPARα activation, oxidative stress, and DNA damage .

- Target Compound: The absence of aromatic moieties may reduce genotoxic risks, while the piperidine group could enhance target specificity (e.g., enzyme inhibition in inflammation pathways).

Biological Activity

Propionic acid derivatives have garnered significant interest in pharmaceutical research due to their diverse biological activities. Among these, Propionic acid, 2-methyl-2-((1-piperazinylmethyl)thio)- is notable for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure indicates the presence of a piperazine moiety, which is often associated with various biological activities.

Antihistamine and Antiallergic Activity

Research indicates that derivatives of propionic acid exhibit significant antihistamine and antiallergic properties. A study highlighted that certain 2-methyl-2′-phenylpropionic acid derivatives demonstrate high selectivity for H1 receptors without affecting other pharmaceutical targets, making them suitable for patients with concurrent cardiovascular conditions .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes. In vitro assays demonstrated that derivatives with specific substitutions on the benzene ring exhibited strong COX inhibition, suggesting potential applications in treating inflammatory disorders .

The biological activity of propionic acid derivatives is primarily attributed to their interaction with various molecular targets:

- COX Inhibition : The inhibition of cyclooxygenase enzymes leads to reduced production of pro-inflammatory prostaglandins.

- Histamine Receptor Modulation : Selective binding to H1 receptors prevents histamine-induced allergic responses.

Study on Anti-inflammatory Activity

A study conducted on a series of propionic acid derivatives assessed their ability to reduce carrageenan-induced paw edema in rats. Results indicated that compounds with specific halogen substitutions exhibited a significant reduction in inflammation compared to controls. The structure-activity relationship analysis revealed that bulky groups at certain positions diminished inhibitory efficacy .

Clinical Implications

Clinical trials assessing the antihistaminic effects of propionic acid derivatives showed promising results in managing allergic conditions. Patients reported reduced symptoms when treated with these compounds, highlighting their potential as safer alternatives to traditional antihistamines that may cause sedation .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-2-((1-piperazinylmethyl)thio)propionic acid, and what challenges arise in achieving high purity?

- Methodology : A thiol-alkylation approach is commonly employed. For example, reacting 2-methyl-2-thiopropionic acid derivatives with 1-piperazinylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF). Challenges include controlling regioselectivity and minimizing by-products like disulfides. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical .

- Data Consideration : Monitor reaction progress using TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient).

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies:

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours. Analyze degradation via NMR (disappearance of thioether proton at δ 2.8–3.2 ppm) .

- Oxidative Sensitivity : Expose to H₂O₂ (3%) and monitor sulfoxide/sulfone formation using LC-MS .

- Recommendation : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation and photodegradation.

Q. What analytical techniques are most effective for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodology :

- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water). Monitor transitions at m/z [M+H]⁺ (calculated ~275) → fragment ions (e.g., m/z 158 for piperazine cleavage) .

- NMR : Key signals include the piperazine NH (δ 1.5–2.0 ppm, broad) and thioether CH₂ (δ 3.5–3.8 ppm) .

Advanced Research Questions

Q. How does the piperazinylmethylthio moiety influence the compound’s pharmacokinetic profile in preclinical models?

- Methodology :

- In Vitro Assays : Assess metabolic stability using liver microsomes (e.g., human/rat). Measure half-life (t₁/₂) via LC-MS quantification. Piperazine derivatives often show enhanced solubility but may undergo N-demethylation .

- In Vivo Studies : Administer IV/PO doses in rodents. Collect plasma samples at intervals (0.5–24 hr) and calculate AUC, Cmax, and bioavailability. Compare to analogs lacking the piperazine group .

Q. What mechanistic insights support its potential anti-inflammatory activity, and how can researchers validate target engagement?

- Methodology :

- Target Identification : Perform molecular docking studies (e.g., COX-2 or leukotriene receptors) using software like AutoDock Vina. Validate with SPR (surface plasmon resonance) to measure binding affinity .

- Cellular Assays : Test inhibition of TNF-α/IL-6 secretion in LPS-stimulated macrophages (IC₅₀ determination) .

Q. How can structural modifications optimize the compound’s selectivity for specific biological targets?

- Methodology :

- SAR Studies : Synthesize analogs with variations in:

- Piperazine Substituents : Replace with morpholine or thiomorpholine to alter lipophilicity (logP calculations via ChemDraw) .

- Thioether Linker : Substitute with sulfoxide/sulfone to modulate electron density (DFT calculations, Gaussian 16) .

- Activity Mapping : Use hierarchical clustering (e.g., PCA) to correlate structural features with assay results (IC₅₀, Ki) .

Data Interpretation and Contradictions

Q. How should researchers address discrepancies between computational predictions and experimental binding data for this compound?

- Resolution Strategy :

- Re-evaluate Force Fields : Compare docking results across multiple software (AutoDock, Glide).

- Solvent Effects : Include explicit water molecules in MD simulations to account for hydrophobic interactions .

- Experimental Validation : Use ITC (isothermal titration calorimetry) to measure thermodynamic parameters (ΔH, ΔS) .

Q. What factors could explain variability in synthetic yields reported across studies?

- Key Variables :

- Reagent Ratios : Excess piperazinylmethyl halide (1.2–1.5 eq.) improves conversion but may increase side reactions.

- Solvent Choice : DMF enhances solubility but may degrade thioethers at high temperatures (>80°C). Consider alternatives like THF .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Guidelines :

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing/synthesis .

- Spill Management : Absorb with vermiculite, neutralize with 5% NaHCO₃, and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.